molecular formula C13H27NO B13248983 N-(3-methoxypropyl)-4-propylcyclohexan-1-amine

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine

Cat. No.: B13248983
M. Wt: 213.36 g/mol
InChI Key: BJBVXFKAXBPCSC-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a propyl group and an amine group attached to a 3-methoxypropyl chain

Preparation Methods

The synthesis of N-(3-methoxypropyl)-4-propylcyclohexan-1-amine typically involves several steps One common method starts with the cyclohexane ring, which is functionalized with a propyl groupIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-3-5-12-6-8-13(9-7-12)14-10-4-11-15-2/h12-14H,3-11H2,1-2H3

InChI Key

BJBVXFKAXBPCSC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCCCOC

Origin of Product

United States

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